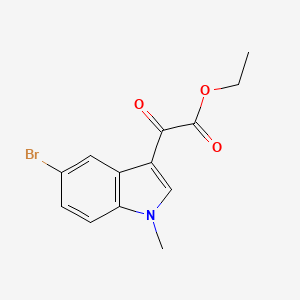
Methyl 1-((tert-butoxycarbonyl)amino)-2,2-difluorocyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-((tert-butoxycarbonyl)amino)-2,2-difluorocyclopropanecarboxylate is a compound that features a cyclopropane ring substituted with two fluorine atoms, a methyl ester group, and a tert-butoxycarbonyl-protected amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((tert-butoxycarbonyl)amino)-2,2-difluorocyclopropanecarboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor in the presence of a catalyst.
Introduction of Fluorine Atoms: The difluorocyclopropane moiety can be introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The fluorine atoms on the cyclopropane ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the cyclopropane ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Methyl 1-((tert-butoxycarbonyl)amino)-2,2-difluorocyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 1-((tert-butoxycarbonyl)amino)-2,2-difluorocyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorocyclopropane moiety can enhance binding affinity and selectivity towards these targets. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under mild acidic conditions to reveal the active amino group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate: This compound has a cyclobutane ring instead of a cyclopropane ring.
2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid: This compound features a benzoic acid moiety instead of a cyclopropane ring.
Uniqueness
Methyl 1-((tert-butoxycarbonyl)amino)-2,2-difluorocyclopropanecarboxylate is unique due to the presence of the difluorocyclopropane ring, which imparts distinct chemical and biological properties. The difluorocyclopropane moiety can enhance the compound’s stability and binding affinity, making it a valuable scaffold in medicinal chemistry.
Propriétés
IUPAC Name |
methyl 2,2-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO4/c1-8(2,3)17-7(15)13-9(6(14)16-4)5-10(9,11)12/h5H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFQXMSHYJFUIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
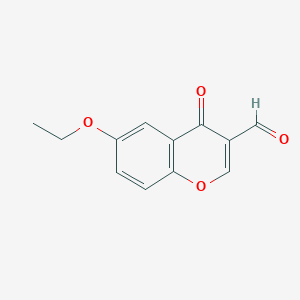
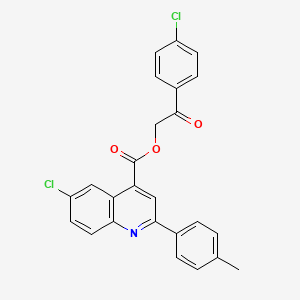
acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12043962.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12043966.png)

![3-methyl-7-(1-naphthylmethyl)-8-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043978.png)
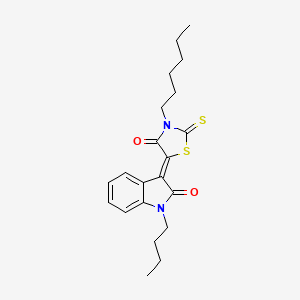
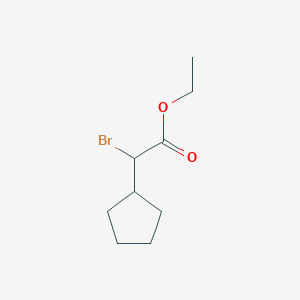
![[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12043997.png)
![4-(4-bromophenyl)-2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-1,3-thiazole](/img/structure/B12043998.png)
![7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione](/img/structure/B12044001.png)
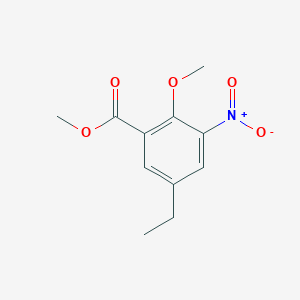
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12044018.png)
